molecular formula C4H11ClFNO B13454101 O-(4-Fluorobutyl)hydroxylamine hydrochloride CAS No. 676525-71-6

O-(4-Fluorobutyl)hydroxylamine hydrochloride

Cat. No.: B13454101
CAS No.: 676525-71-6
M. Wt: 143.59 g/mol
InChI Key: MGXFZHIUANDESN-UHFFFAOYSA-N
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Description

O-(4-Fluorobutyl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H11ClFNO. It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 4-fluorobutyl chain. This compound is often used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Fluorobutyl)hydroxylamine hydrochloride typically involves the reaction of 4-fluorobutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pH, and reaction time to ensure high yield and purity of the final product. Advanced purification methods such as recrystallization and chromatography are often employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

O-(4-Fluorobutyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

O-(4-Fluorobutyl)hydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(4-Fluorobutyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The fluorobutyl chain enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Similar Compounds

  • O-(4-Chlorobutyl)hydroxylamine hydrochloride
  • O-(4-Bromobutyl)hydroxylamine hydrochloride
  • O-(4-Methylbutyl)hydroxylamine hydrochloride

Uniqueness

O-(4-Fluorobutyl)hydroxylamine hydrochloride is unique due to the presence of the fluorine atom in the butyl chain. This fluorine atom imparts distinct chemical properties, such as increased electronegativity and reactivity, which can influence the compound’s behavior in various reactions. These unique properties make it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

676525-71-6

Molecular Formula

C4H11ClFNO

Molecular Weight

143.59 g/mol

IUPAC Name

O-(4-fluorobutyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C4H10FNO.ClH/c5-3-1-2-4-7-6;/h1-4,6H2;1H

InChI Key

MGXFZHIUANDESN-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CON.Cl

Origin of Product

United States

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